molecular formula C12H15N B6597616 2-methyl-5-(propan-2-yl)-1H-indole CAS No. 1368912-37-1

2-methyl-5-(propan-2-yl)-1H-indole

Cat. No.: B6597616
CAS No.: 1368912-37-1
M. Wt: 173.25 g/mol
InChI Key: ZZABNZLLIORENK-UHFFFAOYSA-N
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Description

2-methyl-5-(propan-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of a methyl group at the second position and an isopropyl group at the fifth position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(propan-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 2-methylphenylhydrazine and an appropriate ketone or aldehyde to introduce the isopropyl group at the fifth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(propan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-methyl-5-(propan-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and as a probe for biological assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-(propan-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

2-methyl-5-(propan-2-yl)-1H-indole can be compared with other indole derivatives such as:

    2-methylindole: Lacks the isopropyl group at the fifth position, resulting in different chemical and biological properties.

    5-isopropylindole: Lacks the methyl group at the second position, leading to variations in reactivity and applications.

    Indole: The parent compound without any substituents, serving as a fundamental structure for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-methyl-5-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-8(2)10-4-5-12-11(7-10)6-9(3)13-12/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABNZLLIORENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368912-37-1
Record name 2-methyl-5-(propan-2-yl)-1H-indole
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